molecular formula C12H13NO B074430 2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 1592-62-7

2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No. B074430
CAS RN: 1592-62-7
M. Wt: 187.24 g/mol
InChI Key: GXUZLXNKCOCTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-ol, often involves complex reactions such as gold-catalyzed cycloisomerization of 3-allenylmethylindoles, leading to regioselective synthesis of elusive carbazole compounds (E. Álvarez et al., 2013). One-pot catalytic asymmetric synthesis methods have also been developed to efficiently produce optically active tetrahydrocarbazoles (Qiong Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-ol, has been elucidated through various spectroscopic techniques and computational analysis. These analyses help in understanding the charge-transfer complexations and the structural aspects of these molecules, which are crucial for their applications in organic electronics and photophysics (Selin Özgün et al., 2017).

Chemical Reactions and Properties

Carbazole derivatives are known for their versatile chemical reactions, including cyclization processes that lead to various heterocyclic compounds. These reactions are influenced by the nature of substituents, catalysts, and solvents used. Studies have shown the potential for creating complex carbazole frameworks through reactions such as the Ullmann cross-coupling and reductive cyclization (Yu‐Zhu Qiu et al., 2018).

Physical Properties Analysis

The physical properties of carbazole derivatives, including solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. These properties are determined through comprehensive experimental and computational studies, providing insights into the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, such as its reactivity, stability, and potential for forming charge-transfer complexes, play a significant role in its application in photocatalysis and as an organophotocatalyst. Its excellent redox window and broad applicability have been highlighted in recent research (T. Shang et al., 2019).

Scientific Research Applications

  • Bacterial Transformation and Derivatization for Pharmacological Applications : A study by Waldau et al. (2009) explored the bacterial biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, resulting in compounds like 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one, which have potential pharmacological applications. This demonstrates the relevance of microbial processes in modifying such compounds for broader uses (Waldau, Mikolasch, Lalk, & Schauer, 2009).

  • Anticancer Activity : Chaudhary & Chaudhary (2016) synthesized derivatives of 2,3,4,9-tetrahydro-1H-carbazole and evaluated their anticancer activity. Some derivatives showed significant activity against the A-549 cell line, highlighting the compound's potential in cancer treatment (Chaudhary & Chaudhary, 2016).

  • Asymmetric Synthesis in Drug Development : Busto, Gotor‐Fernández, & Gotor (2012) developed a chemoenzymatic asymmetric route for preparing enantiopure ramatroban using 2,3,4,9-tetrahydro-1H-carbazol-3-ol. This work demonstrates its importance in synthesizing chiral intermediates for pharmaceuticals (Busto, Gotor‐Fernández, & Gotor, 2012).

  • Use in Heteroannulated Carbazole Synthesis : Martin & Prasad (2007) reported the use of 2,3,4,9-tetrahydro-1H-carbazol-1-ones in synthesizing heteroannulated carbazoles, demonstrating its utility in creating complex organic structures (Martin & Prasad, 2007).

  • In Vitro Antitumor Activity and Molecular Design : Murali, Sparkes, & Prasad (2017) synthesized novel heteroannulated carbazoles from 2,3,4,9-tetrahydro-1H-carbazol-1-one, exhibiting significant in vitro antitumor activity. This suggests its potential as a therapeutic drug against cancer (Murali, Sparkes, & Prasad, 2017).

  • Antimicrobial Studies : Surendiran, Balasubramanian, & Sivaraj (2008) derived Isoxazolyl and Pyrazolyl 2,3,4,9-tetrahydro-1H-carbazoles and evaluated them for antibacterial and antifungal activities, indicating its potential in antimicrobial applications (Surendiran, Balasubramanian, & Sivaraj, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements associated with the compound are H315-H319 . The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUZLXNKCOCTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395183
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-1-ol

CAS RN

1592-62-7
Record name 2,3,4,9-tetrahydro-1H-carbazol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 2
Reactant of Route 2
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 3
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 4
Reactant of Route 4
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 5
Reactant of Route 5
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Reactant of Route 6
Reactant of Route 6
2,3,4,9-tetrahydro-1H-carbazol-1-ol

Citations

For This Compound
5
Citations
F Maertens, S Toppet, GJ Hoornaert, F Compernolle - Tetrahedron, 2005 - Elsevier
Due to concurrent oxidation of the indole moiety in the starting carbazole alkenol, an epoxidation route aiming at incorporation of a conformationally constrained diarylbutylamine failed …
Number of citations: 28 www.sciencedirect.com
MC Hillier, JF Marcoux, D Zhao… - The Journal of …, 2005 - ACS Publications
A general asymmetric synthesis of substituted cycloalkyl[b]indoles has been accomplished. The key features of this approach are (1) the utilization of a Japp−Klingemann condensation/…
Number of citations: 66 pubs.acs.org
JC Walters - 2019 - search.proquest.com
Hypervalent iodine (HVI) reagents are easily accessed, highly tunable, mild, selective oxidants that are less toxic and more environmentally benign compared to their heavy metal …
Number of citations: 2 search.proquest.com
Z Liu, X Hu, C Yang, H Xie, H Jiang… - Advanced Synthesis & …, 2021 - Wiley Online Library
A Rh(III)‐catalyzed Csp 2 −Csp 3 bond cleavage/carbonylethylation of α‐indolyl alcohols with allylic alcohols has been reported. This transformation involved a cascade C−C bond …
Number of citations: 4 onlinelibrary.wiley.com
S Kotha, VR Aswar, G Singhal - Tetrahedron, 2017 - Elsevier
Simple synthetic approaches to pyridocarbazole and azepinocarbazole derivatives have been reported via Fischer indolization, Grignard reaction and olefin metathesis as key steps. In …
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.